molecular formula C23H25BrN4O4 B11678477 N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B11678477
M. Wt: 501.4 g/mol
InChI Key: AOACORZDUYOWHL-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is a complex organic compound that features a combination of indole, piperidine, and benzohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine moiety is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile . The final step involves the condensation of the indole derivative with 3,4-dimethoxybenzohydrazide under reflux conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-5-BROMO-2-OXO-1-[(PIPERIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is unique due to the presence of both piperidine and benzohydrazide moieties, which can confer distinct biological activities and chemical reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C23H25BrN4O4

Molecular Weight

501.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(piperidin-1-ylmethyl)indol-3-yl]imino-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H25BrN4O4/c1-31-19-9-6-15(12-20(19)32-2)22(29)26-25-21-17-13-16(24)7-8-18(17)28(23(21)30)14-27-10-4-3-5-11-27/h6-9,12-13,30H,3-5,10-11,14H2,1-2H3

InChI Key

AOACORZDUYOWHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCC4)O)OC

Origin of Product

United States

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